4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-nitro-1,2-phenylenediamine with ethyl acetoacetate.
Nitration: Direct nitration of the 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydro-benzodiazepinones is performed.
Hydrolysis: Alkaline and acidic hydrolysis of the mononitro derivatives is carried out to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine, acetic acid, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazepines.
Scientific Research Applications
4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets the central nervous system, interacting with gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Flurazepam: 7-Chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific nitro and methyl substitutions, which confer distinct chemical and biological properties compared to other benzodiazepines
Properties
IUPAC Name |
4-methyl-7-nitro-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-4-10(14)12-8-3-2-7(13(15)16)5-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGGQDLTEPKQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556057 |
Source
|
Record name | 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-62-4 |
Source
|
Record name | 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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